Cas no 2305537-73-7 (N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}prop-2-enamide)

N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-[4-[2-(4-Morpholinyl)-2-oxoethyl]phenyl]-2-propenamide
- Z2517208145
- 2305537-73-7
- N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide
- N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}prop-2-enamide
- EN300-26579388
- N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}prop-2-enamide
-
- インチ: 1S/C15H18N2O3/c1-2-14(18)16-13-5-3-12(4-6-13)11-15(19)17-7-9-20-10-8-17/h2-6H,1,7-11H2,(H,16,18)
- InChIKey: BPQACBUJIKVTCI-UHFFFAOYSA-N
- SMILES: O1CCN(C(CC2C=CC(=CC=2)NC(C=C)=O)=O)CC1
計算された属性
- 精确分子量: 274.13174244g/mol
- 同位素质量: 274.13174244g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 4
- 複雑さ: 356
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 58.6Ų
N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26579388-0.05g |
N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}prop-2-enamide |
2305537-73-7 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}prop-2-enamide 関連文献
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
N-{4-2-(morpholin-4-yl)-2-oxoethylphenyl}prop-2-enamideに関する追加情報
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}prop-2-enamide: A Comprehensive Overview
The compound CAS No. 2305537-73-7, also known as N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}prop-2-enamide, is a fascinating molecule with significant potential in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique structure and promising biological activities. In this article, we will delve into its properties, synthesis, applications, and the latest research findings.
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}prop-2-enamide is characterized by its amide functional group and the presence of a morpholine ring, which contributes to its stability and bioavailability. The morpholine moiety is a key structural feature that enhances the molecule's ability to interact with biological targets. Recent studies have highlighted its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anti-cancer agents.
One of the most notable aspects of this compound is its synthesis. Researchers have developed efficient methods to synthesize CAS No. 2305537-73-7 using a combination of coupling reactions and ring-forming techniques. These methods not only ensure high yields but also minimize the use of hazardous reagents, aligning with green chemistry principles. The synthesis process has been optimized to accommodate large-scale production, making it feasible for industrial applications.
The biological activity of N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}prop-2-enamide has been extensively studied. In vitro experiments have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, preclinical studies have shown promising results in cancer models, where the compound exhibited selective cytotoxicity against cancer cells while sparing normal cells.
Recent advancements in computational chemistry have further elucidated the mechanism of action of this compound. Molecular docking studies reveal that it interacts with specific residues on target proteins, leading to conformational changes that disrupt enzyme activity. These insights have paved the way for rational drug design strategies aimed at improving its potency and selectivity.
In terms of applications, CAS No. 2305537-73-7 holds promise in various therapeutic areas. Its anti-inflammatory properties make it a candidate for treating conditions such as arthritis and inflammatory bowel disease. Furthermore, its anti-cancer activity positions it as a potential chemotherapeutic agent, particularly for cancers with limited treatment options.
The development of this compound has also sparked interest in exploring its analogs. By modifying the morpholine ring or the propenamide group, researchers aim to enhance its pharmacokinetic properties and reduce potential side effects. These efforts are expected to yield a new generation of drugs with improved efficacy and safety profiles.
In conclusion, N-{4-[2-(Morpholin-4-yl)-2-oxyethyl]phenyl}propenamide (CAS No. 2305537-73) is a versatile compound with significant potential in drug discovery and development. Its unique structure, efficient synthesis methods, and promising biological activities make it a valuable addition to the arsenal of modern medicinal chemistry.
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